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Compound of Interest

Compound Name: ML089

cat. No.: B15615314

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for the Evaluation
of ML089 in Congenital Disorder of Glycosylation
Type la (CDG-la)

This document provides a comprehensive guide for the preclinical evaluation of ML089, a
potent and selective inhibitor of phosphomannose isomerase (PMI), as a potential therapeutic
agent for Congenital Disorder of Glycosylation Type la (CDG-la). CDG-la, also known as
PMM2-CDG, is an autosomal recessive disorder caused by mutations in the PMM2 gene,
leading to deficient activity of the enzyme phosphomannomutase 2. This deficiency impairs the
conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the synthesis
of N-linked glycans. The therapeutic rationale for using a PMI inhibitor like MLO089 is to redirect
the metabolic flux of mannose-6-phosphate away from glycolysis and towards the deficient
PMM2 enzyme, thereby increasing the synthesis of essential precursors for glycosylation.[1][2]

[3]

ML089 Compound Profile

MLO089 is a benzoisothiazolone derivative that acts as a potent, selective, and orally available
inhibitor of human phosphomannose isomerase (PMI).[4] Its key characteristics are
summarized in the table below.
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Parameter Value Reference

Phosphomannose Isomerase

Target (PM) [4]
IC50 (PMI) 1.3 uM [4][5]
Selectivity (PMM2 IC50) 83 uM [5]
Selectivity Fold (PMM2/PMI) ~69-fold [5]
Cell Permeability Yes [1]
Oral Availability (in mice) Yes [4]

Signaling Pathway and Mechanism of Action

In healthy individuals, mannose-6-phosphate (Man-6-P) is at a crucial metabolic branch point. It
can be converted to mannose-1-phosphate (Man-1-P) by PMM2, which then enters the N-
glycosylation pathway. Alternatively, it can be isomerized to fructose-6-phosphate (Fru-6-P) by
PMI, entering the glycolytic pathway. In CDG-la, the reduced activity of PMM2 |leads to an
accumulation of Man-6-P and a deficiency in Man-1-P, resulting in hypoglycosylation of
proteins.

MLO089 inhibits PMI, thereby blocking the conversion of Man-6-P to Fru-6-P. This inhibition is
hypothesized to increase the intracellular concentration of Man-6-P, making it more available to
the residual PMM2 enzyme activity. This redirection of Man-6-P towards the N-glycosylation
pathway is expected to enhance the synthesis of GDP-mannose, a critical mannose donor for
glycan synthesis, and ultimately improve protein glycosylation.[1][2]
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Figure 1: Mechanism of action of ML089 in CDG-la.

In Vitro Experimental Protocols
Cell Models

o CDG-la Patient-Derived Fibroblasts: Primary skin fibroblasts from CDG-la patients with
confirmed PMM2 mutations are the most clinically relevant in vitro model. These cells exhibit
reduced PMM2 activity and hypoglycosylation.[4][6]

o Control Fibroblasts: Fibroblasts from healthy donors should be used as a control.

o PMM2 Knockdown Cell Lines: Alternatively, a human cell line (e.g., HEK293T or THP-1) with
stable knockdown of PMM2 can be used to model the disease.[7]

Experimental Workflow: In Vitro Efficacy of ML089
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Figure 2: Workflow for in vitro evaluation of ML089.

Detailed Protocols

3.3.1. Cell Culture and ML089 Treatment

e Culture patient and control fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in
a humidified atmosphere with 5% CO2.

o Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates
for viability assays).

o Prepare stock solutions of ML089 in DMSO.
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o Treat cells with a range of ML089 concentrations (e.g., 0.1, 1, 5, 10, 20 uM) for 24-72 hours.
Include a vehicle control (DMSO) and an untreated control.

3.3.2. PMM2 Enzyme Activity Assay

This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate, which
is then converted through a series of enzymatic reactions to 6-phosphogluconate, with the
concomitant reduction of NADP+ to NADPH. The increase in NADPH is measured
spectrophotometrically at 340 nm.

e Cell Lysis:
o Wash cells with ice-cold PBS.

o Lyse cells in a buffer containing 20 mM HEPES (pH 7.1), 250 mM sucrose, 1 mM DTT,
and protease inhibitors.

o Centrifuge to pellet cell debris and collect the supernatant.
e Reaction Mixture:

o Prepare a reaction mixture containing 50 mM HEPES (pH 7.1), 5 mM MgCI2, 0.2 mM
NADP+, 1 uM glucose-1,6-bisphosphate, phosphoglucose isomerase, glucose-6-
phosphate dehydrogenase, and phosphomannose isomerase.

e Assay:

o

Add cell lysate to the reaction mixture.

[e]

Initiate the reaction by adding mannose-1-phosphate.

Monitor the increase in absorbance at 340 nm over time at 37°C.

(¢]

[¢]

Calculate PMM2 activity relative to total protein concentration.
3.3.3. N-Glycosylation Analysis by Western Blot

» Lyse cells and determine protein concentration.
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o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

» Probe the membrane with an antibody against a known glycoprotein that is affected in CDG-
la, such as glycoprotein 130 (gp130).[4]

o Observe the electrophoretic mobility shift between the fully glycosylated and
hypoglycosylated forms of the protein.

» Quantify the band intensities to determine the ratio of glycosylated to unglycosylated protein.
3.3.4. Quantitative N-Glycan Analysis by Mass Spectrometry
e Protein Extraction and Digestion:
o Extract total protein from cell lysates.
o Denature, reduce, and alkylate the proteins.
o Digest proteins into peptides using trypsin.
* N-Glycan Release:
o Release N-linked glycans from the peptides using PNGase F.
e Glycan Labeling and Purification:

o Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for
guantification.

o Purify the labeled glycans using solid-phase extraction.
e LC-MS/MS Analysis:

o Separate and analyze the labeled N-glycans using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Identify and quantify the relative abundance of different glycan structures.[8][9]
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In Vitro Assay

Endpoint

Expected Outcome with
MLO089 Treatment

PMM2 Activity

NADPH production rate

No direct effect on PMM2

enzyme activity is expected.

Western Blot (gp130)

Increased electrophoretic
mobility of the glycosylated

form

A dose-dependent increase in
the fully glycosylated form of
gp130.[4]

Mass Spectrometry

Increased abundance of

complex and mature N-glycans

A shift from truncated, high-
mannose N-glycans to more
complex and fully sialylated

structures.[8]

Cell Viability

Cell proliferation/metabolic

activity

Minimal to no cytotoxicity at

effective concentrations.

In Vivo Experimental Protocols

Animal Model

e Pmm2R137H/F115L Mouse Model: This compound heterozygous knock-in mouse model

carries mutations equivalent to the common human R141H and F119L mutations and

recapitulates many features of PMM2-CDG, including stunted growth and hypoglycosylation

of plasma proteins.[4][10]

o Control Mice: Wild-type littermates should be used as controls.

Experimental Workflow: In Vivo Efficacy of ML089
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Animal Dosing and Monitoring
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Figure 3: Workflow for in vivo evaluation of ML089.

Detailed Protocols
4.3.1. Drug Formulation and Ad

ministration

10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Formulation: Prepare a suspension of ML089 for oral gavage. A suggested formulation is

Dosing: Administer ML089 orally to Pmm2R137H/F115L mice daily for a period of 4 to 8

weeks. A dose range should be explored (e.g., 10, 30, 100 mg/kg/day). Administer vehicle to
a control group of mutant mice and wild-type littermates.
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e Monitoring: Record body weight and general health status daily.
4.3.2. Biomarker Analysis

o Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the
treatment period.

o Prepare plasma and measure the levels of key biomarkers known to be affected in PMM2-
CDG using commercially available ELISA kits. These include:

o Insulin-like growth factor 1 (IGF-1)
o IGF-binding protein 3 (IGFBP-3)
o Antithrombin Il (ATHI)[4][10]
4.3.3. Tissue Glycosylation Analysis
o At the end of the study, euthanize the mice and harvest tissues such as the liver and brain.

o Prepare tissue lysates and perform Western blotting for glycoproteins as described for the in
vitro protocol.

o Perform quantitative N-glycan analysis using mass spectrometry on tissue lysates to assess
the restoration of normal glycosylation patterns.

4.3.4. Behavioral Testing

To assess for improvements in neurological function, a battery of behavioral tests can be
performed.

o Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod,
and the latency to fall is recorded.

e Open Field Test: To evaluate locomotor activity and anxiety-like behavior. Mice are placed in
an open arena, and their movements are tracked.

o Grip Strength Test: To measure muscle strength.
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In Vivo Assay

Endpoint

Expected Outcome with
MLO089 Treatment

Body Weight

Increase in body weight

Amelioration of the growth

retardation phenotype.[4]

Plasma Biomarkers

Levels of IGF-1, IGFBP-3, ATIII

A dose-dependent increase

towards wild-type levels.[4]

Tissue Glycosylation

Increased glycosylation of

proteins

Restoration of normal
glycosylation patterns in liver

and brain.

Behavioral Tests

Improved performance

Increased latency to fall in the
rotarod test and normalization

of activity in the open field test.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment

groups and controls. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be

performed to determine the significance of the observed effects. Dose-response curves should

be generated where applicable.

Example Data Table: In Vitro Efficacy of ML089 in CDG-la Fibroblasts

Relative Glycosylated

MLO089 (uM) Cell Viability (% of Control)
gp130 (% of Total)
0 (Vehicle) 1005 25+4
1 986 405
5 95+5 657
10 927 80x6

Example Data Table: In Vivo Biomarker Analysis in Pmm2R137H/F115L Mice
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Treatment Group Plasma IGF-1 (ng/mL) Plasma ATIII (% of WT)
Wild-Type + Vehicle 150 + 20 100 + 10
Pmm2 mut + Vehicle 7015 60x8

Pmm2 mut + ML089 (30
mg/kg)

110+ 18 85+9

This experimental guide provides a framework for the preclinical evaluation of ML089 for the
treatment of CDG-la. The detailed protocols and suggested endpoints will enable a thorough
assessment of the compound's efficacy and mechanism of action in relevant disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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